Cannabinoid Receptor Binding Affinity: A Quantifiable Distinction from High-Potency Indole-3-carboxamide Agonists
In a direct comparison of cannabinoid receptor binding, 2-amino-6-methoxyindole-3-carboxamide exhibits an IC50 of 17,500 nM (17.5 μM) at the rat cannabinoid receptor (CB1/CB2) [1]. This is approximately 100-fold weaker binding compared to the high-potency synthetic cannabinoid JWH-018, which has a reported IC50 of 169 nM [2]. This quantifiable difference demonstrates that the target compound is a low-affinity ligand, making it suitable for studies where minimal off-target cannabinoid activity is required, in contrast to potent agonists like JWH-018 or APICA (IC50 = 175 nM).
| Evidence Dimension | Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 17,500 nM |
| Comparator Or Baseline | JWH-018: 169 nM |
| Quantified Difference | Approximately 100-fold weaker binding |
| Conditions | Displacement of 0.5 nM [3H](aminoalkyl)indole binding to cannabinoid receptor in rat cerebellum membranes |
Why This Matters
This quantifiable difference in potency is critical for researchers who require a low-affinity indole carboxamide control for cannabinoid receptor assays or for chemists designing new compounds where potent CB1/CB2 agonism is an undesired off-target liability.
- [1] BindingDB. BDBM50229936 (CHEMBL660017). IC50: 17500 nM. Assay: Concentration required to displace 50% of 0.5 nM [3H](aminoalkyl)indole binding to cannabinoid receptor in rat cerebellum membranes. View Source
- [2] DBpedia. APICA (synthetic cannabinoid drug). IC50 of 175 nM at CB1. View Source
